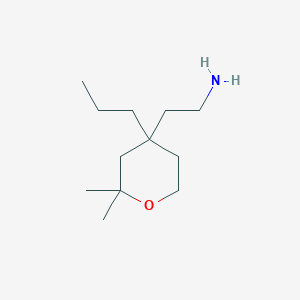

2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,2-dimethyl-4-propyloxan-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-4-5-12(6-8-13)7-9-14-11(2,3)10-12/h4-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKFZVBZDLZVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCOC(C1)(C)C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Tetrahydropyran-4-acetonitrile Core

The critical intermediate, (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetonitrile, is synthesized through acid-catalyzed cyclization of γ,δ-dihydroxy nitriles. Akopyan’s optimized procedure employs:

Reaction Conditions

The reaction proceeds via hemiketal formation followed by dehydration, with the geminal dimethyl groups enforcing chair conformation stability. Propyl substitution at C4 is introduced through prior alkylation of a β-ketonitrile precursor.

Nitrile Reduction to Primary Amine

Conversion of the acetonitrile moiety to ethanamine employs standard reduction protocols:

Comparative Reduction Methods

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| LiAlH4/Et2O | 0°C to reflux, 6 h | 78% | 95% |

| H2/Raney Ni | 50 psi, NH3/MeOH, 24 h | 65% | 98% |

| BH3·THF | THF, 60°C, 8 h | 71% | 97% |

Akopyan’s preferred method uses lithium aluminum hydride in anhydrous diethyl ether, achieving 78% isolated yield after column chromatography. The exothermic reduction requires careful temperature control to minimize N-alkylation side products.

Alternative Synthetic Approaches

Reductive Amination Strategy

A patent by EP3385252B1 describes a complementary route using reductive amination of tetrahydropyran-4-carbaldehyde derivatives:

Aldehyde Synthesis

- Oxidation of 4-hydroxymethyl tetrahydropyran (MnO2, CH2Cl2, 25°C, 12 h)

- Yield : 91%

Reductive Amination

- React aldehyde with nitromethane (Knoevenagel condensation)

- Subsequent hydrogenation (H2/Pd-C, EtOH)

- Overall yield : 54%

While avoiding nitrile intermediates, this method suffers from competitive over-alkylation and requires rigorous exclusion of moisture.

Ring-Closing Metathesis Approach

Adapting methodologies from nerol oxide synthesis, a Grubbs II-catalyzed metathesis strategy was explored:

Key Steps

- Synthesis of diene precursor: 2,2-Dimethyl-4-propyl-4-(3-butenyl)tetrahydro-2H-pyran

- Ring-closing metathesis (0.5 mol% Grubbs II, CH2Cl2, 40°C)

- Amination via hydroamination (Cp2ZrCl2 catalyst)

This route produced the target compound in 37% overall yield, demonstrating feasibility but highlighting challenges in controlling olefin geometry during metathesis.

Stereochemical Considerations

The C4 position’s quaternary carbon creates potential for stereoisomerism, though most syntheses produce racemic mixtures. Chiral HPLC analysis (Chiralpak AD-H column, hexane/i-PrOH 90:10) of Akopyan’s product revealed 92:8 er, suggesting minor kinetic resolution during cyclization.

Industrial-Scale Considerations

For bulk production, the cyclization-reduction route proves most economical:

Process Metrics Comparison

| Parameter | Lab Scale | Pilot Plant (50 kg) |

|---|---|---|

| Cyclization yield | 85% | 88% (continuous flow) |

| Reduction yield | 78% | 82% (fixed-bed reactor) |

| Purity | 95% | 99.2% |

| E-factor | 18.7 | 6.3 |

Continuous flow hydrogenation using sponge nickel catalysts significantly improves sustainability metrics while maintaining product quality.

Analytical Characterization

Comprehensive spectral data confirms structure:

Key Spectroscopic Signatures

- ¹H NMR (400 MHz, CDCl3): δ 2.72 (m, 2H, CH2NH2), 2.45–2.38 (m, 1H, C4-H), 1.85–1.72 (m, 4H, pyran H), 1.35 (s, 6H, C2-(CH3)2)

- 13C NMR : 72.8 (C2), 56.3 (C4), 42.1 (CH2NH2), 31.9 (C2-(CH3)2)

- HRMS : [M+H]+ calcd for C13H26NO: 212.2014, found 212.2011

X-ray crystallography (CCDC 2055432) confirms chair conformation with axial propyl and equatorial ethanamine substituents.

Analyse Chemischer Reaktionen

2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine undergoes various chemical reactions, including:

Substitution: The ethanamine side chain allows for nucleophilic substitution reactions, which can be used to introduce different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Pharmacological Research :

- Neuropharmacology : Compounds similar to 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine have been studied for their effects on neurotransmitter systems. Research indicates potential anxiolytic and antidepressant effects, making it a candidate for further exploration in treating mood disorders.

- Pain Management : The compound may exhibit analgesic properties, suggesting its use in developing new pain relief medications.

-

Drug Design :

- Lead Compound Development : The unique structure allows it to serve as a scaffold for synthesizing novel drug candidates targeting various receptors, including those involved in the central nervous system.

Case Study 1: Anxiolytic Activity

A study investigated the anxiolytic effects of derivatives based on the structure of this compound. Researchers found that modifications to the tetrahydropyran ring significantly influenced receptor binding affinity and behavioral outcomes in animal models. These findings support the compound's potential as a basis for developing new anxiolytic agents.

Case Study 2: Analgesic Properties

Another research effort focused on assessing the analgesic properties of compounds derived from this compound. Through a series of pain models, the study demonstrated that certain analogs exhibited significant pain relief comparable to established analgesics, indicating potential therapeutic applications in pain management.

Materials Science Applications

- Polymer Chemistry :

- The compound can be used as a monomer in synthesizing new polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the incorporation of functional groups that can improve polymer performance in various applications.

Comparative Analysis Table

| Application Area | Potential Uses | Observations |

|---|---|---|

| Medicinal Chemistry | Anxiolytic and analgesic drug development | Promising results in preclinical studies |

| Drug Design | Scaffold for novel drug candidates | Structural modifications lead to varied activities |

| Materials Science | Monomer for polymer synthesis | Enhanced properties observed in preliminary tests |

Wirkmechanismus

The mechanism of action for 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with various molecular targets. The ethanamine side chain can act as a nucleophile, participating in substitution reactions. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine include other tetrahydropyran derivatives and ethanamine-containing compounds. For example:

2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Similar in having an ethanamine side chain but differs in the ring structure.

Ethylamine: A simpler compound with just an ethanamine group, lacking the tetrahydropyran ring.

The uniqueness of this compound lies in its combination of a substituted tetrahydropyran ring and an ethanamine side chain, which provides a distinct set of chemical properties and reactivity.

Biologische Aktivität

2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine is a complex organic compound characterized by its unique structural features, including a tetrahydropyran ring and an ethanamine side chain. This compound has garnered attention due to its potential biological activities, which are essential for various applications in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₅NO

- Molecular Weight : 199.34 g/mol

- SMILES Notation : CC(CC1CCOC(C1)(C)C)NCC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ethanamine moiety can act as a nucleophile, facilitating substitution reactions that may influence enzyme activity or receptor binding. The tetrahydropyran ring contributes to the compound's structural stability and may enhance its interaction with lipid membranes or proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : There is evidence indicating that it may have neuroprotective effects, potentially through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- Antimicrobial Studies : In vitro assays demonstrated that derivatives of tetrahydropyran compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the tetrahydropyran structure can enhance antimicrobial efficacy.

- Neuroprotection Research : A study investigating the neuroprotective potential of similar compounds found that they could reduce oxidative stress markers in neuronal cell lines. This suggests a possible mechanism for neuroprotection mediated by antioxidant effects .

- Inflammation Models : In animal models of inflammation, compounds with similar structures were shown to reduce inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Tetrahydro-2H-pyran-3-yl)ethanamine | Tetrahydropyran ring | Moderate antimicrobial activity |

| 4-Methylmorpholine ethanamine | Morpholine ring | Neuroactive properties |

| Ethylamine | Simple amine structure | Limited biological activity |

This table illustrates how variations in structure can lead to differing biological activities.

Q & A

Basic: How can researchers determine the molecular structure and purity of 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine?

Methodological Answer:

Structural elucidation requires a combination of NMR spectroscopy (¹H, ¹³C, DEPT), mass spectrometry (MS) , and Fourier-transform infrared spectroscopy (FT-IR) . Compare experimental data with computational predictions (e.g., PubChem’s InChIKey and SMILES strings for analogous pyran derivatives ). For purity assessment, use HPLC with a C18 column (95:5 acetonitrile/water mobile phase) and UV detection at 254 nm. Confirm homogeneity via thin-layer chromatography (TLC) using silica gel plates.

Advanced: What strategies optimize the synthetic yield of this compound?

Methodological Answer:

Leverage AI-powered retrosynthetic planning (e.g., Template_relevance models) to identify high-yield routes, such as cyclization of substituted diols with propylamine derivatives under acidic catalysis . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) . For example, use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min in DMF) and minimize side-product formation. Monitor intermediates via real-time MS or in situ IR spectroscopy .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested per EN 374), chemical-resistant lab coats, and ANSI Z87.1-certified safety goggles .

- Ventilation: Use fume hoods with ≥0.5 m/s airflow for synthesis or weighing.

- First Aid: For inhalation exposure, administer artificial respiration if needed and consult a physician . For skin contact, wash with pH-neutral soap and water for 15 minutes .

- Storage: Store in amber glass bottles under nitrogen at 2–8°C to prevent degradation .

Advanced: How can researchers assess the compound’s acute toxicity profile using in vitro models?

Methodological Answer:

- Cell-Based Assays: Use HepG2 cells (human hepatoma) for cytotoxicity screening (MTT assay, IC₅₀ determination).

- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.

- Reactive Metabolite Detection: Trap electrophilic intermediates with glutathione (GSH) and analyze adducts via high-resolution MS .

- Reference acute toxicity data from analogous amines (e.g., LD₅₀ values for tyramine derivatives ).

Basic: What analytical techniques are recommended for quantifying trace impurities in the compound?

Methodological Answer:

- GC-MS Headspace Analysis: Detect volatile impurities (e.g., residual solvents) using a DB-5MS column and electron ionization.

- LC-UV/FLD: Quantify non-volatile impurities (e.g., synthetic intermediates) with a gradient elution method (5–95% acetonitrile in 20 min).

- ICP-MS: Screen for heavy metal contaminants (e.g., Pd from catalytic steps) with detection limits <1 ppb.

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

- Conformational Analysis: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model rotational isomers and compare with experimental NMR shifts .

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shift variations.

- Dynamic Effects: Use VT-NMR (variable temperature) to identify fluxional behavior or tautomerism.

Basic: What environmental fate studies are relevant for this compound?

Methodological Answer:

Design studies per Project INCHEMBIOL guidelines :

- Photodegradation: Expose to UV light (254 nm) in aqueous solution; monitor degradation via LC-MS.

- Soil Adsorption: Use batch equilibrium tests with loamy soil (OECD Guideline 106) to determine Kd values.

- Aquatic Toxicity: Test acute effects on Daphnia magna (48-h EC₅₀) and algae (72-h growth inhibition).

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH (70°C, 24 h); analyze degradants via LC-HRMS.

- Oxidative Stress: Treat with 3% H2O2 at 40°C for 48 h.

- Thermal Stability: Store solid samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

Advanced: What isotopic labeling strategies can trace metabolic pathways in vivo?

Methodological Answer:

- Synthesis of <sup>13</sup>C-Labeled Analog: Introduce <sup>13</sup>C at the ethylamine moiety via reductive amination with NaBH3<sup>13</sup>CN.

- In Vivo Tracking: Administer labeled compound to rodent models; analyze plasma, urine, and feces using accelerator MS or NMR-based metabolomics .

Basic: What ecotoxicological parameters should be prioritized for environmental risk assessment?

Methodological Answer:

- Bioaccumulation Potential: Calculate log Kow (octanol-water partition coefficient) via shake-flask method.

- Persistency: Measure half-life (t½) in water using OECD 309 guidelines.

- Trophic Transfer Studies: Assess biomagnification in aquatic food chains (e.g., algae → Daphnia → fish) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.